molecular formula C8H7N3O B1280845 Ethanone, 1-(3-azidophenyl)- CAS No. 70334-60-0

Ethanone, 1-(3-azidophenyl)-

Cat. No.: B1280845
CAS No.: 70334-60-0
M. Wt: 161.16 g/mol
InChI Key: HANPLRJJHYSJSF-UHFFFAOYSA-N
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Description

It is a useful reagent in chemical synthesis, particularly in the preparation of amides and triazole derivatives. The compound features an ethanone group (a carbonyl group with a methyl group) attached to a phenyl group with an azide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, 1-(3-azidophenyl)- can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution of a halogenated phenyl ethanone with sodium azide. This reaction typically occurs under mild conditions and yields the desired azide compound . Another method involves the rhodium-catalyzed oxidative amidation of aldehydes with azides through chelation-assisted C-H activation.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-azidophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-azidophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in substitution reactions, such as azide-alkyne cycloaddition to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminophenyl ethanone.

    Substitution: Triazole derivatives.

Scientific Research Applications

Ethanone, 1-(3-azidophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of amides and triazoles.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-azidophenyl)- involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The compound’s reactivity makes it a valuable tool in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

Ethanone, 1-(3-azidophenyl)- can be compared with other azide-containing compounds, such as:

    3-Azidobenzaldehyde: Similar in structure but contains an aldehyde group instead of an ethanone group.

    4-Azidophenylacetylene: Contains an alkyne group, making it more reactive in cycloaddition reactions.

    2-Azidophenylmethanol: Contains a hydroxyl group, which can participate in different types of reactions compared to the ethanone group.

Ethanone, 1-(3-azidophenyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.

Properties

IUPAC Name

1-(3-azidophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPLRJJHYSJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478885
Record name Ethanone, 1-(3-azidophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70334-60-0
Record name 1-(3-Azidophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70334-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-azidophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-azidophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 10.8g. (0.08 mole) of 3-acetylaniline in 50 ml. of water was treated with 20 ml. of concentrated HCl and cooled to 0° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water. The reaction mixture was aged for 20 minutes, and there was then added 25 ml. of hexane and 25 ml. of ether, followed by a solution fo 5.72g. (0.088 mole) of NaN3 in 20 ml. of water. The reaction mixture was aged for 1/2 hour at room temperature, after which the aqueous and organic components were separated, and the aqueous component extracted with 50 ml. of ether. The organic component and extract were dried over MgSO4 and concentrated under reduced pressure to 12.72g. (99%) of product whose structure as 3-acetylphenylazide was confirmed by IR.
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